molecular formula C12H18N2O2 B253695 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

カタログ番号 B253695
分子量: 222.28 g/mol
InChIキー: UCRFACWUFRWYDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用機序

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide exerts its effects by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to selectively inhibit the activity of the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and cortex. This can lead to an increase in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters in the striatum, which may be involved in its effects on motor function.

実験室実験の利点と制限

One of the main advantages of using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its potency and selectivity for EAAT2. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying its effects on neuronal function and behavior. However, 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are therefore required when using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments.

将来の方向性

There are several future directions for research on 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, including its potential therapeutic applications in neurological disorders. Further studies are needed to investigate its effects on other glutamate transporters and to determine the optimal dosing and administration routes for clinical use. Additionally, the development of more potent and selective glutamate transporter inhibitors may lead to the discovery of new treatments for neurological disorders.

合成法

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can be synthesized using a multi-step reaction involving the condensation of 3-methylbutanoyl chloride and 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, followed by the addition of ammonia to form the amide group. The final product is obtained through a purification process involving recrystallization.

科学的研究の応用

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been widely used as a tool in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting neurons from ischemic damage in stroke. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

製品名

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

分子式

C12H18N2O2

分子量

222.28 g/mol

IUPAC名

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

InChIキー

UCRFACWUFRWYDM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

正規SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。